(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide
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Description
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Applications
Chemical Synthesis and Antiulcer Activities : A series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their antiulcer activities. Among these, certain derivatives demonstrated significant activity in preventing water-immersion stress-induced gastric ulceration in rats. This study exemplifies how structural modifications can enhance biological activities (Hosokami et al., 1992).
Palladium Iodide Catalyzed Synthesis : Divergent palladium iodide catalyzed approaches allowed for the functionalization of isoindolinone and isobenzofuranimine derivatives. This method highlights the versatility of palladium-catalyzed reactions in creating functionally diverse compounds from 2-alkynylbenzamides (Mancuso et al., 2014).
Synthesis of Herbicidal Derivatives : The synthesis and labeling of ZJ0273, a broad-spectrum herbicidal ingredient, showcases the application of chemical synthesis in agricultural research. This work not only provides insights into the development of herbicides but also underlines the importance of synthetic chemistry in enhancing agricultural productivity (Yang et al., 2008).
Copolymer Synthesis for Bioconjugation : The synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups through RAFT polymerization represents an intersection of materials science and biochemistry. These copolymers, with well-defined aldehyde-containing segments, have potential applications in bioconjugation and drug delivery systems (Rossi et al., 2008).
Nickel Complex Induced Cyclizations : The use of a nickel triphenylphosphine complex to induce cyclizations of nitrogen-containing acetylenes demonstrates an innovative approach to synthesizing aminoindane, isoindoline, and isoindolinone derivatives. This methodology provides a valuable tool for creating structurally complex and functionally rich compounds (Duckworth et al., 1996).
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-11-25-23(29)17(13-24)20-15-7-5-6-8-16(15)21(26-20)27-22(28)14-9-10-18(30-2)19(12-14)31-3/h5-10,12H,4,11H2,1-3H3,(H,25,29)(H,26,27,28)/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGBIGNPILHPSV-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.